4-Methyl-l-pro
Description
The non-proteinogenic amino acid 4-Methyl-L-proline is a subject of increasing interest within the scientific community. As a modified analogue of the canonical amino acid proline, it offers unique stereochemical properties that researchers are leveraging to explore and manipulate biological systems. This article delves into the academic research surrounding 4-Methyl-L-proline, focusing on its significance, history, and the current direction of its investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |
InChI Key |
KKJQZEWNZXRJFG-AKGZTFGVSA-N |
Isomeric SMILES |
CC1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Stereochemical Diversity and Isomeric Forms of 4 Methyl L Proline
Elucidation of Diastereoisomers and Enantiomers of 4-Methyl-L-proline
The two chiral centers in 4-Methyl-L-proline are the α-carbon (C2), which has an S configuration in the L-amino acid series, and the γ-carbon (C4), which can have either an R or S configuration. This gives rise to two pairs of enantiomers: (2S, 4R)- and (2R, 4S)-4-methylproline, and (2S, 4S)- and (2R, 4R)-4-methylproline. Within the L-proline series, the two possible diastereomers are (2S, 4R)-4-Methyl-L-proline and (2S, 4S)-4-Methyl-L-proline. acs.org
The relative orientation of the methyl group at the C4 position with respect to the carboxyl group at the C2 position defines the cis and trans isomerism in 4-Methyl-L-proline. nih.gov
trans-4-Methyl-L-proline: In this isomer, the methyl group and the carboxyl group are on opposite faces of the pyrrolidine (B122466) ring. This corresponds to the (2S, 4R) absolute configuration. nih.gov
cis-4-Methyl-L-proline: In this isomer, the methyl group and the carboxyl group are on the same face of the ring. This corresponds to the (2S, 4S) absolute configuration. iwu.edu
The stereochemistry of the 4-methyl group is a key determinant for the successful incorporation of these analogs into proteins during ribosomal synthesis. cnr.it Theoretical studies have shown that the 4S-MePro residue has a strong preference for an up-puckered polyproline II (PP(II)) structure in water, while the down-puckered structure is slightly more prevalent for the 4R-MePro residue. nih.gov
| Isomer Name | Absolute Configuration | Relative Stereochemistry |
| trans-4-Methyl-L-proline | (2S, 4R) | Methyl group is trans to the carboxylic acid group. |
| cis-4-Methyl-L-proline | (2S, 4S) | Methyl group is cis to the carboxylic acid group. |
This table summarizes the cis and trans isomers of 4-Methyl-L-proline.
Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is fundamental to understanding the properties and function of chiral molecules like 4-Methyl-L-proline. libretexts.org A variety of powerful analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction (XRD) is an unambiguous method for determining the absolute configuration of a crystalline compound. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. researcher.life
This technique has been successfully used to confirm the identity and absolute stereochemistry of derivatives of 4-Methyl-L-proline. For instance, the hydrochloride salt of (4S)-1-methyl-4-propyl-L-proline, an analog of 4-Methyl-L-proline, was analyzed using single-crystal XRD. The analysis confirmed its (4S) configuration and provided detailed structural information. mdpi.comchemrxiv.org
| Parameter | Value | Source |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | P2₁2₁2₁ | mdpi.com |
| Key Finding | Confirmed the identity and absolute stereochemistry of the compound. | mdpi.comchemrxiv.org |
This table presents crystallographic data for (4S)-1-methyl-4-propyl-L-proline hydrochloride, a derivative of 4-Methyl-L-proline, as determined by Single-Crystal X-ray Diffraction. mdpi.com
Marfey's method and its advanced variations are widely used chromatographic techniques for determining the absolute configuration of amino acids. researchgate.netmdpi.com The process involves the derivatization of the amino acid hydrolysate with a chiral derivatizing reagent, followed by separation and analysis, typically using high-performance liquid chromatography (HPLC). researchgate.netacs.org
The standard procedure includes these steps:
Acid Hydrolysis: The peptide or protein containing the amino acid is hydrolyzed to break it down into its constituent amino acids. acs.org
Derivatization: The amino acid mixture is reacted with a chiral derivatizing agent. The advanced Marfey's method often employs Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA). mdpi.commdpi.com This reaction forms diastereomeric derivatives, which, unlike enantiomers, have different physical properties and can be separated by standard chromatography. researchgate.net
HPLC Analysis: The resulting diastereomers are separated and analyzed by reverse-phase HPLC, and their retention times are compared to those of authentic D- and L-amino acid standards that have been subjected to the same derivatization process. acs.org
This method has been instrumental in the characterization of the four diastereoisomers of 4-methylproline. acs.orgacs.org
| Reagent | Role | Common Examples |
| Chiral Derivatizing Reagent (CDR) | Reacts with the amino acid to form separable diastereomers. | L-FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), L-FDLA (Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide) |
| Analytical Technique | Separates and detects the diastereomeric derivatives. | High-Performance Liquid Chromatography (HPLC) with UV or MS detection. |
This table outlines the key components of the Advanced Marfey's Method for amino acid stereoisomer characterization. acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, including stereochemical details. researchgate.net For proline and its analogs, NMR is particularly useful for distinguishing between different isomers and conformational states. imrpress.com
Two-dimensional Nuclear Overhauser Effect (2D-NOE) spectroscopy, often referred to as NOESY, is a specific NMR experiment that can determine the spatial proximity of atoms within a molecule. frontiersin.org It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. tandfonline.com
This technique is highly effective for establishing the relative stereochemistry of substituents on a pyrrolidine ring. For instance, in substituted prolinates, a NOE correlation between the α-proton (Hα) and a proton on a δ-substituent indicates a cis relative disposition of the carboxylate and the substituent. The absence of this correlation suggests a trans relationship. rsc.org This principle is directly applicable to distinguishing between cis- and trans-4-Methyl-L-proline, where the key NOE would be between the Hα proton at C2 and the methyl protons at C4.
| Isomer | Expected Key NOE Correlation | Interpretation |
| cis-4-Methyl-L-proline | Hα (C2) ↔ CH₃ (C4) | Protons are on the same face of the ring, indicating cis stereochemistry. |
| trans-4-Methyl-L-proline | No Hα (C2) ↔ CH₃ (C4) correlation | Protons are on opposite faces of the ring, indicating trans stereochemistry. |
This table describes the application of 2D-NOE spectroscopy for differentiating cis and trans isomers of 4-Methyl-L-proline based on expected proton proximities. rsc.org
Absolute Stereochemistry Determination Methodologies for 4-Methyl-L-proline
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment
Conformational Analysis of 4-Methyl-L-proline Ring Systems
The incorporation of a methyl group onto the pyrrolidine ring of proline introduces significant stereochemical and conformational effects. The cyclic nature of the proline residue inherently restricts the molecular conformation to specific envelope-type states. rsc.org This analysis delves into the specific conformational preferences of 4-Methyl-L-proline, focusing on the puckering of its five-membered ring and the decisive influence of the methyl substituent's stereochemistry.
Pyrrolidine Ring Puckering and Conformational Preferences
The five-membered pyrrolidine ring of proline and its derivatives is not planar. To alleviate torsional strain, the ring adopts puckered conformations, typically described as "envelope" or "twist" (half-chair) structures. rsc.org These puckers are primarily characterized by the displacement of the Cγ (C4) atom, which can be on the same side of the ring as the carboxyl group (endo) or on the opposite side (exo). rsc.orgnih.gov These two states, Cγ-endo and Cγ-exo, represent the predominant pucker modes for the pyrrolidine ring. researchgate.net In the parent L-proline residue, there is a slight preference for the Cγ-endo ring pucker. nih.gov
The introduction of a methyl group at the C4 position creates two distinct diastereomers, (2S,4S)-4-methylproline (4S-MePro) and (2S,4R)-4-methylproline (4R-MePro), each with unique conformational tendencies. nih.gov The puckering state is often described as "up" (exo) or "down" (endo). nih.govnih.gov Computational studies on N-acetyl-N'-methylamide derivatives of these isomers reveal distinct preferences depending on the environment. nih.gov In the gas phase, both isomers favor a down-puckered γ-turn structure. nih.gov However, in an aqueous environment, their preferences diverge significantly. The 4S-MePro isomer shows a strong preference for the up-puckered polyproline II (PPII) structure, while the 4R-MePro residue maintains a preference for the down-puckered form. nih.gov
| Isomer | Environment | Predominant Ring Pucker | Preferred Structure |
|---|---|---|---|
| Ac-4S-MePro-NHMe | Gas Phase | Down-puckered | γ-turn |
| Ac-4R-MePro-NHMe | Gas Phase | Down-puckered | γ-turn |
| Ac-4S-MePro-NHMe | Water | Up-puckered | Polyproline II (PPII) |
| Ac-4R-MePro-NHMe | Water | Down-puckered | Polyproline II (PPII) |
Influence of Methyl Substitution on Ring Conformation
The (4R)-methyl group in (2S,4R)-4-methyl-L-proline (trans-4-methyl-L-proline) favors a Cγ-endo (down) pucker. nih.gov This conformation is associated with more extended peptide structures. nih.gov Conversely, the (4S)-methyl group in (2S,4S)-4-methyl-L-proline (cis-4-methyl-L-proline) promotes a Cγ-exo (up) pucker. researchgate.netnih.gov The Cγ-exo pucker preferentially stabilizes more compact backbone conformations, such as the polyproline II (PPII) helix. nih.govnih.gov This control over ring pucker allows for the selective stabilization of specific secondary structures in peptides and proteins. nih.gov For instance, the incorporation of (4S)-methylproline has been shown to significantly increase the population of type II β-turns in model peptides. researchgate.net This directing effect is crucial for designing peptides with predetermined folds.
| Compound | Stereochemistry at C4 | Favored Pucker | Associated Backbone Conformation |
|---|---|---|---|
| (2S,4R)-4-Methyl-L-proline | R (trans) | Cγ-endo (Down) | Extended |
| (2S,4S)-4-Methyl-L-proline | S (cis) | Cγ-exo (Up) | Compact (e.g., PPII Helix, Type II β-turn) |
Synthetic Methodologies and Chemical Transformations of 4 Methyl L Proline
Total and Stereoselective Synthesis of 4-Methyl-L-proline Diastereoisomers
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool approach is a highly effective strategy in asymmetric synthesis, utilizing readily available, naturally occurring chiral molecules as starting materials. ua.ptnih.gov This method is advantageous for establishing key stereocenters in the target molecules. nih.gov Natural products like carbohydrates, amino acids, and terpenes serve as versatile components of the chiral pool. nih.gov
L-Hydroxyproline is a commonly used and inexpensive starting material for the synthesis of 4-alkyl-L-prolines. researchgate.netacs.org A widely cited method involves the protection of the amino group of 4-hydroxy-L-proline, followed by oxidation of the hydroxyl group to a ketone. mdpi.comchemrxiv.org This intermediate, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid, can then undergo further reactions to introduce the methyl group. google.com For example, a Wittig reaction can be employed to introduce a methylene (B1212753) group, which is subsequently hydrogenated to form the methyl group. mdpi.comchemrxiv.orggoogle.com
A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol has been developed from 4-hydroxy-l-proline. acs.org This chiral precursor provides practical access to a diverse array of 4-alkyl-l-prolines. acs.org The synthesis of (2S,4S)-4-methylproline and (2S,4R)-methylproline has also been achieved starting from protected (2S,4R/S)-hydroxyproline through oxidation, Wittig olefination, and hydrogenation. rsc.org
| Starting Material | Key Intermediates | Key Reactions | Final Product | Reference |
| L-Hydroxyproline | N-Boc-L-hydroxyproline, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid | BOC protection, Oxidation, Wittig reaction, Hydrogenation | 4-Methyl-L-proline | google.com |
| (2S,4R/S)-hydroxyproline | Protected (2S,4R/S)-hydroxyproline | Oxidation, Wittig olefination, Hydrogenation | (2S,4S)-methylproline, (2S,4R)-methylproline | rsc.org |
| 4-hydroxy-l-proline | N-Boc-trans-4-methyl-l-prolinol | - | 4-alkyl-l-prolines | acs.org |
L-Pyroglutamic acid is another valuable and inexpensive chiral precursor for the synthesis of 4-alkyl-L-prolines. researchgate.netacs.org A robust and stereoselective synthesis of (2S,4S)-methylproline starts from (2S)-pyroglutamic acid. rsc.org The synthetic route involves the use of Bredereck's reagent, followed by hydrogenation and reduction steps. rsc.org This approach has been shown to produce (2S,4S)-methylproline with a diastereomeric ratio of 30:1. rsc.org The synthesis of N-Boc-trans-4-methyl-l-prolinol has also been achieved from L-pyroglutamic acid. acs.org
| Starting Material | Key Reactions | Final Product Stereochemistry | Reference |
| (2S)-pyroglutamic acid | Reaction with Bredereck's reagent, Hydrogenation, Reduction | (2S,4S) | rsc.org |
| L-pyroglutamic acid | - | trans | acs.org |
A highly diastereoselective synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been achieved starting from chiral L-glutamic acid. researchgate.netrsc.org This method utilizes an Evans asymmetric alkylation to establish the stereochemistry at the C4 position. researchgate.netrsc.org The synthesis of (2S,4S)-4-methyl proline has also been accomplished from D-glutamic acid through a sequence involving diazotization and esterification. researchgate.net
Synthesis from L-Pyroglutamic Acid
Advanced Synthetic Strategies for 4-Methyl-L-proline Derivatives
Advanced synthetic strategies have been developed to overcome the challenges associated with the synthesis of 4-methyl-L-proline derivatives, particularly in controlling stereochemistry. acs.orgresearchgate.netrsc.org These methods often provide more efficient and selective routes to the desired products.
The Wittig reaction is a key transformation in several synthetic routes to 4-methyl-L-proline. mdpi.comchemrxiv.orggoogle.com It is typically used to convert a 4-keto-proline derivative into a 4-methylene-proline intermediate. mdpi.comchemrxiv.orggoogle.comrsc.org For instance, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid can be reacted with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to form the corresponding 4-methylene derivative. mdpi.comchemrxiv.orgrsc.org The subsequent hydrogenation of this olefin yields the 4-methyl group. mdpi.comchemrxiv.orgrsc.org The conditions for the Wittig olefination can be crucial for its success, with combinations like propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (B87167) (DMSO) proving effective in certain cases. mdpi.comchemrxiv.org
Alkylation and Methylation Procedures
Alkylation and methylation are fundamental transformations for modifying the 4-methyl-L-proline scaffold. These reactions can be targeted at different positions, primarily the nitrogen of the pyrrolidine (B122466) ring or the carbon at the 4-position.
A common strategy for the synthesis of 4-alkyl-L-proline derivatives involves the alkylation of protected L-pyroglutamic acid. For instance, (2S,4R)-4-propyl-L-proline can be prepared by alkylating protected L-pyroglutamic acid with allyl bromide, followed by reduction and deprotection steps. plos.org Similarly, methylation of the amine nitrogen can be achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate.
The stereoselectivity of these alkylation reactions is a critical consideration. Evans asymmetric alkylation has been employed to achieve a highly diastereoselective synthesis of Boc-protected 4-methylproline carboxylates. researchgate.net This method utilizes chiral auxiliaries to control the stereochemical outcome of the methylation step.
Transition-metal-catalyzed N-alkylation has also been explored. Iridium(III) and Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have shown catalytic activity in the N-alkylation and N-methylation of aniline (B41778) derivatives with alcohols, a reaction principle that can be extended to cyclic amines like proline derivatives. acs.org
Table 1: Examples of Alkylation and Methylation Reactions for 4-Methyl-L-proline and its Precursors
| Starting Material | Reagent(s) | Product | Key Features |
| Protected L-pyroglutamic acid | Allyl bromide, then reduction and deprotection | (2S,4R)-4-Propyl-L-proline | Alkylation at the 4-position. plos.org |
| Deprotected amine intermediate | Methyl iodide, potassium carbonate | (4R)-1-Methyl-4-hydroxy-L-proline | N-methylation of the pyrrolidine ring. |
| D-glutamic acid derivative with Evans auxiliary | Methyl iodide | (2S,4S)-4-Methyl proline derivative | Diastereoselective methylation at the 4-position. researchgate.net |
| Aniline derivatives (model) | Methanol, NHC-Ir(III) complex | N-methylaniline derivatives | Catalytic N-methylation. acs.org |
Functional Group Interconversions and Protecting Group Chemistry
Functional group interconversions and the use of protecting groups are essential for the synthesis of complex 4-methyl-L-proline derivatives. These techniques allow for the selective modification of one functional group while others are masked.
Protecting Groups: The choice of protecting group is crucial and depends on the specific reaction conditions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine nitrogen. researchgate.netresearchgate.net It is stable under many reaction conditions but can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid. orgsyn.org The fluorenylmethyloxycarbonyl (Fmoc) group is another prevalent N-protecting group, particularly in solid-phase peptide synthesis, and is removed by a base, typically piperidine. iris-biotech.denih.gov For the carboxylic acid moiety, esterification to a methyl or tert-butyl ester is a common protection strategy. acs.org
Functional Group Interconversions: A variety of functional group interconversions can be performed on the 4-methyl-L-proline scaffold. For example, a hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. ub.edu This is a common strategy for introducing different substituents at the 4-position. For instance, an alcohol can be converted to a tosylate using p-toluenesulfonyl chloride, which can then undergo an SN2 reaction. researchgate.net
The reduction of carboxylic acids or their derivatives to alcohols is another important transformation. For example, N-Boc-trans-4-methyl-L-proline can be reduced to the corresponding alcohol, N-Boc-trans-4-methyl-L-prolinol. kisti.re.kr Conversely, alcohols can be oxidized to aldehydes or carboxylic acids.
Table 2: Common Protecting Groups and Functional Group Interconversions
| Functional Group | Protecting Group/Reagent | Transformation |
| Amine | Boc anhydride (B1165640) (Boc₂O) | Protection as N-Boc derivative. researchgate.netresearchgate.net |
| Amine | Fmoc-Cl or Fmoc-OSu | Protection as N-Fmoc derivative. iris-biotech.denih.gov |
| Carboxylic Acid | Methanol, acid catalyst | Protection as methyl ester. acs.org |
| Hydroxyl | p-Toluenesulfonyl chloride (TsCl) | Conversion to tosylate. researchgate.net |
| Carboxylic Acid Derivative | Lithium aluminum hydride (LAH) or NaBH₄ | Reduction to alcohol. researchgate.net |
| Azide | H₂, Pd/C | Reduction to amine. researchgate.net |
Scalable and Chromatography-Free Synthetic Routes for 4-Methyl-L-proline Derivatives
The development of scalable and chromatography-free synthetic routes is crucial for the practical application of 4-methyl-L-proline derivatives in areas such as pharmaceutical development. Such methods aim to reduce production costs and environmental impact by minimizing purification steps and using readily available starting materials.
One notable example is the scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol. kisti.re.kr This process was developed on a multi-gram scale, utilizing inexpensive and commercially available amino acids like 4-hydroxy-L-proline and L-pyroglutamic acid. researchgate.net The final product was obtained in high purity (>99% by HPLC) with a moderate yield. kisti.re.kr
Another example is the large-scale synthesis of N-Boc-4-fluoro-L-proline from N-Boc-4-hydroxy-L-proline methyl ester, which features a chromatography-free purification and isolation process at the kilogram scale. researchgate.net Similarly, a scalable and chromatography-free synthesis of the efflux pump inhibitor Phenylalanine Arginine β-Naphthylamide has been developed using streamlined solution-phase peptide coupling chemistry. nih.gov
These approaches often rely on crystallization-induced purification or the use of reagents and reaction conditions that lead to clean product formation, thereby avoiding the need for chromatographic separation.
Chemical Reactivity and Derivatization of 4-Methyl-L-proline
The chemical reactivity of 4-methyl-L-proline is dictated by its two primary functional groups: the carboxylic acid and the secondary amine. These moieties allow for a wide range of derivatizations, making it a versatile building block in organic synthesis and medicinal chemistry.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of 4-methyl-L-proline can undergo several characteristic reactions, including esterification, amide bond formation, and reduction.
Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, by reaction with the appropriate alcohol under acidic conditions. This is often done to protect the carboxylic acid during subsequent reactions.
Amide Bond Formation: The formation of an amide bond is a key reaction for incorporating 4-methyl-L-proline into peptide chains. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents like ethyl chloroformate. orgsyn.org A racemization-free, enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been described, highlighting a green chemistry approach. rsc.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Transformations of the Amine Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that can participate in various chemical transformations.
N-Alkylation and N-Methylation: As previously discussed, the nitrogen atom can be alkylated or methylated using alkyl halides or through catalytic methods with alcohols. acs.org For instance, N-methylation is a key step in the biosynthesis of the antibiotic lincomycin (B1675468), which contains an N-methyl-4-propyl-L-proline moiety. plos.org
N-Acylation and Protection: The amine can be acylated to form amides. This is the basis for peptide bond formation when the amine of 4-methyl-L-proline acts as the nucleophile. The amine is also commonly protected with groups like Boc or Fmoc to prevent its reaction during other synthetic steps. iris-biotech.de
Table 3: Summary of Reactions at the Carboxylic Acid and Amine Moieties
| Functional Group | Reaction Type | Reagents/Conditions | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amide Formation | Activating Agent, Amine | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
| Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| Amine | N-Acylation | Acyl Chloride or Activated Carboxylic Acid | Amide |
| Amine | N-Protection | Boc₂O or Fmoc-Cl | N-Protected Amine |
Biosynthetic Pathways and Natural Occurrence of 4 Methyl L Proline
Identification of Natural Sources and Organisms Synthesizing 4-Methyl-L-proline
4-Methyl-L-proline has been identified as a structural component of various bioactive compounds produced by a range of microorganisms. rsc.orgnih.gov Its presence is particularly notable in complex peptides synthesized non-ribosomally. tandfonline.com
The synthesis of 4-methyl-L-proline is well-documented in certain bacteria and fungi. For instance, the bacterium Streptomyces DSM 40835 produces griselimycins, which are depsidecapeptides containing up to three (2S,4R)-4-methyl-proline units. nih.govresearchgate.net These modified prolines enhance the metabolic stability of the parent compound, which exhibits potent anti-tuberculosis activity. nih.gov
Cyanobacteria, particularly species from the genus Nostoc, are also known producers of 4-methyl-L-proline. nih.govacs.orgnih.gov It is a constituent of nostopeptolides, cyclic depsipeptides synthesized by these organisms. nih.gov A screening of 116 cyanobacteria strains revealed the presence of 4-methyl-L-proline biosynthetic genes in 30 strains, with the majority belonging to the genus Nostoc. acs.orgnih.gov
Fungi are another source of natural products containing 4-methyl-L-proline derivatives. The fungus Glarea lozoyensis synthesizes pneumocandins, a class of echinocandin antifungal agents. nih.gov These complex molecules incorporate trans-3-hydroxy-4-methylproline, which is derived from a 4-methyl-L-proline precursor. nih.gov The biosynthesis of this modified amino acid has also been studied in the context of echinocandin production by the fungus Emericella rugulosa. rsc.orgnih.gov
Additionally, 4-alkyl-L-proline derivatives, a broader class that includes 4-methyl-L-proline, are found in other important bioactive molecules. These include the lincosamide antibiotic lincomycin (B1675468), produced by Streptomyces lincolnensis, and the antitumor agents known as pyrrolobenzodiazepines. frontiersin.orgrsc.orgplos.org
Table 1: Examples of Microorganisms Producing 4-Methyl-L-proline Containing Compounds
| Organism | Compound Class | Specific Compound(s) |
| Streptomyces DSM 40835 | Griselimycins | Griselimycin (B1672148) |
| Nostoc species | Nostopeptolides | Nostopeptolide |
| Emericella rugulosa | Echinocandins | Echinocandin |
| Glarea lozoyensis | Pneumocandins | Pneumocandin A0, B0 |
| Streptomyces lincolnensis | Lincosamides | Lincomycin |
Enzymatic Mechanisms and Gene Clusters Involved in 4-Methyl-L-proline Biosynthesis
The biosynthesis of 4-methyl-L-proline is a multi-step enzymatic process that begins with a common proteinogenic amino acid. The genes encoding the necessary enzymes are often found clustered together in the genome of the producing organism, facilitating their coordinated expression. rsc.orgnih.govtandfonline.com
The biosynthetic pathway to 4-methyl-L-proline commences with the amino acid L-leucine. rsc.orgnih.gov A key feature of this pathway is its stereospecificity, which determines the final configuration of the methyl group on the proline ring. rsc.orgnih.gov The initial step involves the hydroxylation of L-leucine at the C5 position. rsc.orgnih.gov The stereochemistry of this hydroxylation is crucial. For example, in the biosynthesis of griselimycins by Streptomyces, the enzyme GriE produces (2S,4R)-5-hydroxyleucine, which ultimately leads to (2S,4R)-4-methyl-L-proline. rsc.org In contrast, the cyanobacterial enzyme LdoA produces (2S,4S)-5-hydroxyleucine, resulting in the (2S,4S)-diastereomer of 4-methyl-L-proline found in nostopeptolides. rsc.orgnih.gov This initial stereospecific hydroxylation is a critical determinant of the final product's configuration. rsc.orgnih.gov
In Streptomyces DSM 40835, the gene cluster for griselimycin biosynthesis contains a sub-operon with the genes griE, griF, and griH, which are responsible for the formation of (2S,4R)-4-methyl-L-proline. rsc.orgnih.govresearchgate.net
GriE : This enzyme is a Fe(II)/α-ketoglutarate-dependent hydroxylase. rsc.orgnih.gov It catalyzes the first committed step in the pathway: the stereospecific hydroxylation of L-leucine to (2S,4R)-5-hydroxyleucine. rsc.orgtandfonline.com Structural studies of GriE in complex with its substrates have provided insights into the basis of this stereospecificity. researchgate.net In vitro experiments have confirmed that GriE is specific for L-leucine and does not react with D-leucine, L-isoleucine, or L-valine. researchgate.net
GriF : Following the initial hydroxylation, GriF, a zinc-dependent dehydrogenase, oxidizes the (2S,4R)-5-hydroxyleucine to (2S,4R)-4-methylglutamate-5-semialdehyde. rsc.orgtandfonline.comresearchgate.net This intermediate then undergoes spontaneous cyclization to form (3R,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid. tandfonline.comresearchgate.net
GriH : The final step in the pathway is the reduction of the cyclized intermediate to (2S,4R)-4-methyl-L-proline. nih.govtandfonline.com This reaction is catalyzed by GriH, which was initially annotated as an F420-dependent oxidoreductase. rsc.orgnih.gov However, studies have shown that GriH can use NADH directly as a cofactor. nih.gov Interestingly, the activity of GriH can sometimes be complemented by the canonical proline biosynthesis enzyme, ProC (pyrroline-5-carboxylate reductase), which can also reduce the intermediate to the final product. rsc.orgtandfonline.com
Table 2: Key Enzymes in the Biosynthesis of (2S,4R)-4-Methyl-L-proline in Streptomyces
| Enzyme | Gene | Function | Cofactor(s) |
| GriE | griE | Hydroxylation of L-leucine | Fe(II), α-ketoglutarate |
| GriF | griF | Oxidation of 5-hydroxyleucine | NAD+ |
| GriH | griH | Reduction of 3-methyl-Δ¹-pyrroline-5-carboxylic acid | NADH |
Stereospecific Conversion of Precursor Amino Acids (e.g., L-Leucine)
Comparative Analysis with Canonical Proline Biosynthesis Pathways
The biosynthesis of 4-methyl-L-proline, originating from L-leucine, stands in contrast to the canonical pathways for L-proline synthesis, which primarily utilize glutamate (B1630785) or ornithine as precursors. nih.govfrontiersin.orgresearchgate.net
In most organisms, including bacteria, plants, and animals, L-proline is predominantly synthesized from glutamate. nih.govfrontiersin.org This pathway involves the phosphorylation of glutamate by γ-glutamyl kinase, followed by reduction to glutamate-γ-semialdehyde, which then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). nih.govfrontiersin.org The final step is the reduction of P5C to L-proline by pyrroline-5-carboxylate reductase (P5CR). nih.govfrontiersin.org
An alternative pathway for L-proline synthesis proceeds from ornithine. nih.govresearchgate.netresearchgate.net Ornithine can be converted to P5C by the enzyme ornithine-δ-aminotransferase (OAT), which then enters the final step of the glutamate pathway. nih.govfrontiersin.org The relative contribution of the glutamate and ornithine pathways can vary depending on the organism and environmental conditions. nih.govresearchgate.net For instance, in plants, the glutamate pathway is generally considered the primary route for proline production, especially under stress conditions. nih.govresearchgate.net In some contexts, the ornithine pathway can play a more significant role. researchgate.net
The key distinction is that the biosynthesis of 4-methyl-L-proline introduces a methyl group derived from the branched-chain amino acid L-leucine, a feature entirely absent in the canonical proline biosynthetic routes. While the final reduction step in 4-methyl-L-proline synthesis can be catalyzed by an enzyme (ProC) from the canonical proline pathway, the preceding steps, which construct the methylated pyrroline (B1223166) ring from L-leucine, are unique. rsc.orgtandfonline.com
Table 3: Comparison of Proline and 4-Methyl-L-proline Biosynthesis
| Feature | Canonical Proline Biosynthesis | 4-Methyl-L-proline Biosynthesis |
| Primary Precursor | Glutamate or Ornithine | L-Leucine |
| Key Intermediates | Glutamate-γ-semialdehyde, Δ¹-pyrroline-5-carboxylate | 5-hydroxyleucine, 4-methylglutamate-5-semialdehyde, 3-methyl-Δ¹-pyrroline-5-carboxylic acid |
| Source of Carbon Skeleton | Glutamate or Ornithine | L-Leucine |
| Introduction of Methyl Group | Not applicable | From the isobutyl side chain of L-leucine |
| Shared Enzymatic Step | Final reduction by P5CR (ProC) | Final reduction can be catalyzed by a dedicated enzyme (e.g., GriH) or by ProC |
Metabolic Incorporation of 4-Methyl-L-proline into Natural Products
The non-proteinogenic amino acid 4-methyl-L-proline (4-MePro) is a notable component of several bioactive natural products, primarily synthesized by bacteria and cyanobacteria. nih.gov Its incorporation into these molecules is a result of dedicated biosynthetic pathways that generate 4-MePro, which is then integrated into larger peptide structures by nonribosomal peptide synthetases (NRPS). The stereochemistry of the 4-MePro unit is crucial and varies depending on the producing organism and the specific biosynthetic pathway.
The biosynthesis of 4-MePro generally starts from the proteinogenic amino acid L-leucine. nih.govrsc.org In different organisms, distinct enzymatic cascades lead to the formation of either the (2S,4R)- or (2S,4S)-diastereomer of 4-methyl-L-proline. These pathways typically involve an initial hydroxylation of L-leucine at the C-5 position, followed by oxidation to an aldehyde, spontaneous ring closure to form a cyclic imine, and a final reduction step to yield the methylated proline ring. nih.gov
Griselimycins (GMs) are cyclic depsipeptides produced by Streptomyces species that exhibit potent anti-tuberculosis activity. nih.gov These molecules can contain up to three units of (2S,4R)-4-methyl-proline. rsc.org The presence of a 4-MePro residue, in particular, has been shown to block oxidative degradation, thereby enhancing the metabolic stability of the compound. nih.govrsc.org
The biosynthetic gene cluster for griselimycin in Streptomyces DSM 40835 contains a sub-operon dedicated to the formation of (2S,4R)-4-MePro. nih.gov Research has elucidated a multi-step enzymatic process starting from L-leucine.
Detailed Research Findings:
Precursor: Feeding experiments using deuterated L-leucine have confirmed that it is the direct precursor for all 4-MePro units in griselimycins. rsc.org
Enzymatic Pathway: The biosynthesis is initiated by the enzyme GriE , a Fe(II)/α-ketoglutarate-dependent hydroxylase, which stereospecifically hydroxylates L-leucine to produce (2S,4R)-5-hydroxyleucine. nih.govrsc.org This intermediate is then oxidized by GriF , a zinc-dependent dehydrogenase, to form an unstable aldehyde that cyclizes into 3-methyl-Δ¹-pyrroline-5-carboxylic acid. nih.govrsc.org The final reduction to (2S,4R)-4-MePro is catalyzed by an oxidoreductase, GriH , although research suggests that ProC, an enzyme from the primary proline biosynthesis pathway, can also perform this reductive step. nih.govrsc.org
Incorporation: The griselimycin NRPS assembly line possesses specific adenylation (A) domains (A2, A5, and A8) that recognize and activate (2S,4R)-4-MePro, incorporating it into the growing peptide chain. These domains show a preference for (2S,4R)-4-MePro over L-proline. nih.govrsc.org
Table 1: Enzymes for (2S,4R)-4-Methyl-L-proline Biosynthesis in Griselimycin Production
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| GriE | Leucine hydroxylase | L-leucine | (2S,4R)-5-hydroxyleucine |
| GriF | Dehydrogenase | (2S,4R)-5-hydroxyleucine | 3-methyl-Δ¹-pyrroline-5-carboxylic acid |
| GriH/ProC | Reductase | 3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-Methyl-L-proline |
Cyanobacteria, particularly from the genus Nostoc, are prolific producers of nonribosomal peptides that incorporate 4-MePro. nih.gov This amino acid serves as a marker for discovering novel bioactive compounds. nih.govacs.org In contrast to the griselimycins, the 4-MePro found in many cyanobacterial products, such as nostopeptolide, is the (2S,4S)-diastereomer. rsc.org
The biosynthetic pathway in cyanobacteria shares similarities with the one in Streptomyces but utilizes a different set of homologous enzymes and produces a different stereoisomer.
Detailed Research Findings:
Genetic Markers: The genes nosE and nosF are responsible for 4-MePro biosynthesis in cyanobacteria and are used as markers to screen for producing strains. nih.gov A screen of 116 cyanobacterial strains found these genes in 30 strains, with a high prevalence in the genus Nostoc. nih.gov
Enzymatic Pathway: The biosynthesis of (2S,4S)-4-MePro also begins with L-leucine. The cyanobacterial enzyme LdoA , analogous to GriE, hydroxylates L-leucine to form (2S,4S)-5-hydroxyleucine. rsc.org This is followed by the action of NosE , a zinc-dependent dehydrogenase similar to GriF, and NosF , a reductase homologous to ProC, to complete the synthesis. nih.govrsc.org
Natural Products:
Nostopeptolides: These cyclic depsipeptides, such as nostopeptolide L1-L4 from Nostoc sp. UK2aImI, contain a single 4-MePro unit and, interestingly, also a 4-hydroxyproline (B1632879) residue. nih.gov
Nostoweipeptins: Isolated from Nostoc sp. XPORK 5A, nostoweipeptins W1-W7 are notable for containing two 4-MePro units and two 4-hydroxyproline units within the same cyclic peptide structure. nih.gov
Table 2: Natural Products Containing 4-Methyl-L-proline
| Natural Product Class | Specific Compound(s) | Producing Organism | Incorporated Proline Derivative(s) |
|---|---|---|---|
| Griselimycins | Griselimycin | Streptomyces DSM 40835 | (2S,4R)-4-Methyl-L-proline |
| Nostoweipeptins | Nostoweipeptin W1-W7 | Nostoc sp. XPORK 5A | 4-Methyl-L-proline, 4-Hydroxyproline |
| Nostopeptolides | Nostopeptolide L1-L4 | Nostoc sp. UK2aImI | 4-Methyl-L-proline, 4-Hydroxyproline |
| Lincomycins | Lincomycin A | Streptomyces lincolnensis | N-methyl-4-propyl-L-proline |
| Hormaomycin (B1249932) | Hormaomycin | Streptomyces species | (2S,4R)-4-methylproline (minor), 4-propenylproline (major) |
The 4-alkyl-L-proline scaffold is a building block for other important natural products, although the alkyl group is not always a methyl group. The biosynthesis of these related structures, such as in the antibiotic lincomycin, follows a different pathway originating from L-tyrosine, not L-leucine. frontiersin.orgplos.org However, minor products can sometimes incorporate simpler proline derivatives. For example, a side-product of hormaomycin biosynthesis was found to contain (2S,4R)-4-methylproline, though its origin from L-tyrosine was disproven, suggesting an alternative pathway or precursor feeding. rsc.org
Advanced Analytical Approaches for 4 Methyl L Proline Research
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 4-Methyl-L-proline, enabling the separation of this compound from complex mixtures and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like 4-Methyl-L-proline. However, due to the lack of a strong chromophore in its native structure, derivatization is often necessary to enhance its detectability by UV or fluorescence detectors. researchgate.net
Several derivatizing agents are employed for this purpose. For instance, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts with the secondary amine of proline derivatives to form a fluorescent adduct, significantly improving detection limits. researchgate.netuniversiteitleiden.nl Another common reagent is benzoyl chloride, which creates a derivative with strong ultraviolet (UV) absorption. google.com The use of fluorescent reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) allows for UV detection at specific wavelengths, for example, 465 nm. researchgate.netimpactfactor.org
The choice of the stationary phase is also critical for successful separation. Chiral stationary phases, such as Chiralpak AD-H or CHIRALCEL OX-3R, are frequently used to separate the enantiomers of proline derivatives. google.comresearchgate.net The mobile phase composition, often a mixture of solvents like hexane, ethanol, and an additive like trifluoroacetic acid (TFA), is optimized to achieve good resolution between the different forms of the compound. researchgate.net
A typical HPLC method for the analysis of derivatized proline might involve the following parameters:
| Parameter | Value | Reference |
| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | impactfactor.org |
| Mobile Phase | 0.1% Trifluoroacetic acid in ethanol | impactfactor.org |
| Flow Rate | 0.6 mL/min | impactfactor.org |
| Detection Wavelength | 464 nm (after derivatization with NBD-Cl) | impactfactor.org |
| Column Temperature | 40°C | impactfactor.org |
This approach enables the accurate quantification and chiral separation of 4-Methyl-L-proline and its related compounds.
For highly sensitive and selective detection of 4-Methyl-L-proline, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. creative-proteomics.com
LC-MS/MS offers significant advantages over traditional HPLC with UV or fluorescence detection, including higher specificity and the ability to perform analysis without derivatization in some cases. chromsystems.com The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of 4-Methyl-L-proline, which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise, leading to very low limits of detection. researchgate.net
Modern LC-MS/MS systems, such as triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) mass spectrometers, are employed for these analyses. The selection of appropriate solvent gradients, typically involving water, acetonitrile, and additives like formic acid, is crucial for achieving optimal chromatographic separation and ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for the analysis of 4-Methyl-L-proline, provided the compound is first converted into a volatile derivative. nist.gov The inherent non-volatile nature of amino acids necessitates derivatization to make them suitable for GC analysis. nist.govthermofisher.com
A common derivatization strategy involves a two-step process: esterification followed by acylation. sigmaaldrich.com For example, the carboxylic acid group can be esterified with methanolic HCl, and the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640). sigmaaldrich.com Another widely used method is silylation, where reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens, thereby increasing the volatility of the compound. thermofisher.com
The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer. nih.gov GC-MS offers high resolution and allows for the identification of compounds based on their characteristic mass spectra. nih.gov This technique is particularly useful for metabolic profiling studies where the analysis of multiple amino acids, including 4-Methyl-L-proline, is required. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Spectroscopic Techniques for Structural Elucidation and Conformational Studies
Spectroscopic methods are indispensable for determining the precise chemical structure and conformational properties of 4-Methyl-L-proline.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of 4-Methyl-L-proline. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For example, the chemical shifts of the protons on the pyrrolidine (B122466) ring and the methyl group can be used to confirm the structure of 4-Methyl-L-proline.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the alpha-carbon, and the carbons of the pyrrolidine ring and methyl group are characteristic of the 4-Methyl-L-proline structure.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, further confirming the connectivity within the molecule.
NMR data for a derivative of 4-methyl-proline, (2S, 4S)-1-tert-Butoxycarbonyl-2-carboxymethyl, 4-methyl-pyrrolidine, shows characteristic chemical shifts:
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹³C | 16.88 | CH₃ |
| 28.26 | 3CH₃, Boc | |
| 32.60 | γC | |
| 38.97 | βC | |
| 51.87 | CH₃ | |
| 53.28 | δC | |
| 59.73 | αC | |
| 79.87 | O-C-(CH₃)₃ | |
| 153.51 | NC=O, Boc | |
| 173.81 | COOCH₃ |
Data obtained from a study on (2S, 4S)-methylproline.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in 4-Methyl-L-proline. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Characteristic IR absorption bands for proline and its derivatives include:
N-H stretching: The stretching vibration of the secondary amine group. mdpi.com
C=O stretching: The stretching vibration of the carbonyl group in the carboxylic acid. researchgate.net
C-H stretching and bending: Vibrations of the C-H bonds in the pyrrolidine ring and the methyl group. sid.ir
The FT-IR spectrum of L-proline, a closely related compound, shows characteristic peaks for its functional groups, which can be compared to those of 4-Methyl-L-proline to understand the effect of the methyl substitution. mdpi.comresearchgate.net
Theoretical and Computational Investigations of 4 Methyl L Proline and Its Analogues
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (T) (DFT), have been instrumental in understanding the intrinsic properties of 4-methyl-L-proline and its analogues. nih.govresearchgate.netchemsrc.com These methods provide a detailed picture of the molecule's electronic structure and energy, forming the foundation for predicting its behavior.
Conformational Energy Landscapes and Potential Energy Surfaces (PES)
The conformational flexibility of the proline ring is a key determinant of peptide and protein structure. The introduction of a methyl group at the C4 position significantly influences this flexibility. Computational studies have explored the conformational energy landscapes and potential energy surfaces (PES) of 4-methyl-L-proline and related substituted prolines to understand these effects. nih.govnih.govnih.govresearchgate.netpnas.org
The pyrrolidine (B122466) ring of proline can adopt two primary puckered conformations: "UP" (Cγ-exo) and "DOWN" (Cγ-endo). nih.govresearchgate.net The position of the substituent at the 4-position dictates the preference for one pucker over the other. For instance, studies on 4-substituted prolines have shown that electron-withdrawing groups at the 4R position favor the exo ring pucker, while 4S-substituted prolines tend to adopt an endo ring pucker. nih.govresearchgate.net This preference is influenced by hyperconjugative effects, where interactions between C-H or C-C bonds and the antibonding orbital of the C-X bond (where X is the substituent) stabilize specific conformations. nih.gov
DFT calculations on various proline analogues, including those with methyl substitutions, have been used to map out the potential energy surfaces. nih.govresearchgate.net These maps reveal the relative energies of different conformers, including the cis and trans isomers of the preceding peptide bond. For example, in N-acetyl-N'-methylamide derivatives of proline analogues, the presence of double bonds within the ring was found to significantly restrict conformational flexibility. researchgate.net While specific data for 4-methyl-L-proline is not detailed in the provided results, the principles derived from these analogue studies are directly applicable. The methyl group's steric and electronic contributions would modulate the energy barriers between different ring puckers and influence the cis/trans isomerization of the peptide bond.
| Proline Analogue | Preferred Ring Pucker | Key Influencing Factor | Reference |
|---|---|---|---|
| 4R-substituted prolines (electron-withdrawing group) | Exo | Hyperconjugation, n→π* interaction | nih.govresearchgate.net |
| 4S-substituted prolines (electron-withdrawing group) | Endo | Hyperconjugation | nih.gov |
| Proline analogues with ring double bonds | Restricted flexibility | Ring strain | researchgate.net |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of 4-methyl-L-proline, particularly the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. acs.orgaip.orgpku.edu.cnnumberanalytics.comimperial.ac.uk FMO theory posits that the HOMO and LUMO are the primary orbitals involved in chemical reactions. pku.edu.cnnumberanalytics.com
DFT calculations are commonly used to determine the energies and shapes of these orbitals. mdpi.comresearchgate.net For proline and its analogues, the HOMO is typically localized on the nitrogen atom of the pyrrolidine ring, reflecting its nucleophilic character. The LUMO, on the other hand, is generally associated with the carboxylic acid group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. numberanalytics.com
While specific FMO data for 4-methyl-L-proline is not available in the search results, studies on related compounds provide valuable insights. For example, in proline-based neuraminidase inhibitors, DFT calculations have been used to study the stability of zwitterionic forms, which are influenced by the electronic properties of the molecule. mdpi.com The introduction of a methyl group, an electron-donating group, would be expected to raise the energy of the HOMO, potentially increasing the nucleophilicity of the nitrogen atom. acs.org
| Molecular Orbital | General Location in Proline | Significance | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Nitrogen atom of the pyrrolidine ring | Nucleophilicity, electron-donating ability | pku.edu.cnnumberanalytics.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Carboxylic acid group | Electrophilicity, electron-accepting ability | pku.edu.cnnumberanalytics.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability | numberanalytics.com |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and aid in structural elucidation. rsc.orgresearchgate.netresearchgate.net For 4-methyl-L-proline, these predictions would include vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Studies on proline methyl ester have demonstrated that theoretical methods can predict spectroscopic parameters, although the accuracy can vary depending on the chosen level of theory and basis set. rsc.org For instance, different computational models showed varying degrees of agreement with experimental moments of inertia and nuclear quadrupole coupling constants. rsc.org Similarly, DFT calculations have been successfully used to assign vibrational frequencies for L-proline and its derivatives, showing good agreement with experimental FTIR and Raman spectra. researchgate.netresearchgate.net These studies highlight the importance of selecting appropriate computational methods to achieve accurate predictions. For 4-methyl-L-proline, such calculations would be invaluable for interpreting its experimental spectra and confirming its structure.
Molecular Dynamics (MD) Simulations of 4-Methyl-L-proline in Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of how molecules behave over time, offering insights into their conformational changes and interactions within a biological context. acs.orgnih.govnih.govresearchgate.net For 4-methyl-L-proline, MD simulations can be used to study its influence on the structure and dynamics of peptides and proteins.
MD simulations have been employed to investigate the cis-trans isomerization of proline residues, a crucial process for protein folding and function. acs.orgnih.gov These simulations can reveal the energy barriers and transition pathways between different conformational states. In the context of 4-methyl-L-proline, MD simulations could elucidate how the methyl group affects the rate of isomerization and the stability of the resulting peptide conformations.
Furthermore, MD simulations have been used to study the interactions of proline analogues with enzymes. plos.org For example, a study on the LmbC adenylation domain, which acts on 4-propyl-L-proline, used MD simulations to show that the substrate is well-anchored in the binding pocket, contributing to the enzyme's substrate specificity. plos.org Similar simulations with 4-methyl-L-proline could be used to understand its interactions with target proteins and to guide the design of peptides with specific binding properties.
Docking Studies of 4-Methyl-L-proline and Derivatives with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comnih.govinnovareacademics.inmdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For 4-methyl-L-proline and its derivatives, docking studies can identify potential macromolecular targets and predict their binding modes. For instance, docking studies of proline-containing peptidomimetic compounds with dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, have been used to evaluate their inhibitory potential. researchgate.net A study on 5(S)-methyl-L-proline containing ligands found that several compounds had good interactions with the DPP-4 binding sites. researchgate.net These findings suggest that methyl-substituted prolines can be incorporated into inhibitors to enhance their binding affinity and selectivity.
Docking studies have also been used to investigate the binding of proline analogues to collagenase, an enzyme involved in the breakdown of collagen. innovareacademics.in These studies can help in the design of collagenase inhibitors for various therapeutic applications. The insights gained from docking 4-methyl-L-proline into the active sites of various enzymes can guide the development of novel therapeutic agents.
Development of Computational Models for Proline Analogues
The development of accurate and efficient computational models is essential for studying the complex behavior of proline and its analogues. researchgate.netstackexchange.com These models encompass a range of methods, from QM calculations and MD simulations to more specialized techniques for predicting specific properties.
Researchers are continuously working on improving the force fields used in MD simulations to better represent the conformational preferences and interactions of modified amino acids like 4-methyl-L-proline. nih.gov This includes the development of parameters that accurately capture the effects of post-translational modifications. nih.gov
Furthermore, computational models are being developed to predict properties such as lipophilicity, which is important for drug design. researchgate.net For example, the SMD (solvation model based on density) has been shown to be effective for computing the n-octanol/water partition coefficient of proline analogues. researchgate.net The development of such models allows for the in silico screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. The ongoing refinement of these computational tools will continue to enhance our understanding of 4-methyl-L-proline and facilitate its use in various biochemical and biomedical applications.
Molecular and Cellular Biological Activities of 4 Methyl L Proline
Role in Amino Acid Metabolism and Cellular Homeostasis (in vitro studies)
The role of 4-Methyl-L-proline in broader amino acid metabolism and cellular homeostasis is primarily understood through its interaction with the protein synthesis machinery. As an analogue of L-proline, its primary metabolic involvement observed in in vitro studies is its potential for incorporation into peptides and proteins during ribosomal synthesis. rsc.org
Research involving the E. coli model protein thioredoxin has shown that the metabolic machinery, specifically the prolyl-tRNA-synthetase, can differentiate between stereoisomers of 4-Methyl-L-proline. rsc.org In these studies, attempts to incorporate both (2S,4R)-methylproline and (2S,4S)-methylproline into the protein yielded different outcomes. The (2S,4R)-methylproline isomer was successfully incorporated in place of a cis-proline residue with an approximate yield of over 60%. rsc.org Conversely, the (2S,4S)-methylproline isomer was not incorporated, suggesting it is either poorly recognized by the E. coli prolyl-tRNA-synthetase or that its incorporation leads to protein destabilization and subsequent intracellular degradation. rsc.org This differential handling by the cell's metabolic equipment highlights how a simple methyl addition to the proline ring can significantly impact amino acid processing and protein synthesis, thereby influencing cellular homeostasis at the proteomic level. rsc.org
While L-proline itself is known to be synthesized from L-glutamate and plays a central role in primary metabolism, energy provision, and maintaining redox balance, specific studies detailing the broader metabolic pathways and homeostatic functions of 4-Methyl-L-proline are less common. frontiersin.orgsigmaaldrich.comnih.govwikipedia.orgnih.gov Its primary role in in vitro metabolic studies appears to be as a tool to probe the specificity and flexibility of the enzymes involved in protein synthesis. rsc.org
Participation in Cellular Stress Responses (in vitro models)
While the parent amino acid L-proline is widely documented as an osmolyte and chemical chaperone that protects cells against various stressors, including oxidative stress, specific in vitro research on the role of 4-Methyl-L-proline in cellular stress responses is more limited. frontiersin.orgnih.govjmb.or.kr The protective effects of L-proline are often linked to its ability to scavenge reactive oxygen species (ROS), stabilize proteins, and maintain cellular redox homeostasis. nih.govmdpi.com
Studies focusing directly on the antioxidant mechanisms of 4-Methyl-L-proline are not extensively detailed in the available literature. For the parent compound, L-proline, in vitro assays have demonstrated a capacity to scavenge free radicals. nih.govresearchgate.net For instance, L-proline was shown to suppress the graft co-polymerization of methyl acrylate (B77674) onto cellulose (B213188) in a concentration-dependent manner, a process reliant on free radicals, indicating free radical scavenging activity. nih.govresearchgate.net However, in the same studies, L-proline did not inhibit the autooxidation of pyrogallol, a reaction that involves superoxide (B77818) radicals. nih.govresearchgate.net
Analogues of proline, such as L-4-thiazolidine carboxylic acid (thioproline), have been shown to reduce oxidative stress, potentially by contributing to the glutathione (B108866) (GSH) pool after being metabolized to cysteine. nih.gov While these findings for parent L-proline and other analogues are suggestive, direct evidence and specific in vitro assay data for the antioxidant mechanisms of 4-Methyl-L-proline itself are not prominently available.
The cytoprotective effects of L-proline and its analogues are recognized as a key component of cellular stress responses. L-proline has been shown to protect various mammalian cell lines, including HEK 293, against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov The addition of L-proline to the culture medium increased cell survival rates significantly. nih.gov Furthermore, proline analogues like L-pipecolic acid and L-4-thiazolidine carboxylic acid have demonstrated the ability to reduce oxidative stress and improve the development of mouse preimplantation embryos in cellular models, indicating a clear cytoprotective function. nih.gov These effects are often linked to a reduction in mitochondrial activity and intracellular reactive oxygen species (ROS). nih.govmdpi.com
While these studies establish a strong precedent for the cytoprotective roles of proline and its structural relatives, dedicated studies detailing the specific cytoprotective efficacy and mechanisms of 4-Methyl-L-proline in various cellular stress models are not extensively covered in the researched literature.
Antioxidant Mechanisms of 4-Methyl-L-proline (in vitro assays)
Influence on Protein Structure and Function
The incorporation of 4-Methyl-L-proline into a peptide chain exerts a significant influence on the resulting protein's structure and function, primarily through steric and stereoelectronic effects that modulate peptide conformation and stability. rsc.orgnih.gov Proline itself is unique among amino acids due to its cyclic structure, which restricts the conformational space of the peptide backbone. nih.govsigmaaldrich.com The addition of a methyl group at the Cγ (4-position) further constrains the pyrrolidine (B122466) ring's flexibility and introduces new steric interactions that dictate conformational preferences. rsc.orgresearchgate.net
The stereochemistry of the methyl group—whether it is in the R or S configuration at the 4-position—is a critical determinant of its structural impact. rsc.orgnih.gov These substitutions directly influence two key conformational equilibria of the proline residue: the ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. nih.gov
The methyl group on 4-Methyl-L-proline directly modulates the puckering of the five-membered pyrrolidine ring. nih.gov The ring can adopt two main conformations: Cγ-endo (where the Cγ atom is on the same side of the plane as the carbonyl group) and Cγ-exo (where it is on the opposite side). rsc.orgresearchgate.net This puckering preference is correlated with the main chain torsion angles (φ, ψ) and, consequently, the local secondary structure. nih.gov
(2S,4R)-Methyl-L-proline (4R-MePro) : The non-electron-withdrawing methyl group in the 4R position creates a steric preference that biases the ring towards an endo pucker. nih.gov This conformation is associated with more extended peptide structures. nih.gov The incorporation of 4R-MePro in place of hydroxyproline (B1673980) in collagen mimetic peptides was found to destabilize the collagen triple helix, which requires an exo pucker. nih.gov
(2S,4S)-Methyl-L-proline (4S-MePro) : In contrast, theoretical studies suggest the 4S-MePro residue has a strong preference for an up-puckered polyproline II (PPII) structure in aqueous solutions, which is distinct from the preference shown by 4R-MePro. nih.gov
Table 1: Conformational Preferences of 4-Methyl-L-proline Residues in Water (Based on theoretical calculations for Ac-MePro-NHMe models)
| Compound | Dominant Conformation | Puckering Preference | Reference |
|---|---|---|---|
| (2S,4S)-MePro | Polyproline II (PPII) | Strong preference for up-puckered | nih.gov |
| (2S,4R)-MePro | Polyproline II (PPII) | Down-puckered slightly prevails over up-puckered | nih.gov |
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to readily adopt both cis and trans conformations, with the isomerization between these two states often being a rate-limiting step in protein folding. nih.govsigmaaldrich.com The substitution at the 4-position of the proline ring directly influences the energy barrier and equilibrium of this isomerization. nih.govnih.gov
The ring pucker is strongly correlated with the amide bond conformation. An endo ring pucker, which is favored by the 4R-methyl substituent, is strongly preferred in a cis amide bond. nih.gov Conversely, an exo ring pucker stabilizes the trans amide bond. rsc.orgnih.gov Therefore, by influencing the ring pucker, the 4-methyl group can modulate the cis/trans equilibrium. rsc.org
Computational studies have explored the energy barriers for this isomerization. The rotational barriers for the cis-trans isomerization of both Ac-4S-MePro-NHMe and Ac-4R-MePro-NHMe were found to be slightly higher than for the unsubstituted Ac-Pro-NHMe in an aqueous environment. nih.gov This suggests that the methyl group, regardless of its stereochemistry, can modestly slow the rate of isomerization compared to natural proline. nih.gov The catalysis of this isomerization is a key function of peptidyl-prolyl-cis/trans-isomerase (PPIase) enzymes, and altering the rotational barrier with proline analogues can impact these biological processes. sigmaaldrich.comwikipedia.org
Table 2: Calculated Rotational Barriers for Cis-Trans Isomerization in Water (Based on theoretical calculations)
| Compound Model | Isomerization Pathway | Rotational Barrier (kcal/mol) | Comparison to Ac-Pro-NHMe | Reference |
|---|---|---|---|---|
| Ac-4S-MePro-NHMe | Lowest energy pathway | Higher by 0.24–1.43 kcal/mol | Slower isomerization | nih.gov |
| Ac-4R-MePro-NHMe | Lowest energy pathway | Higher by 0.24–1.43 kcal/mol | Slower isomerization | nih.gov |
Modulation of Peptide Conformation and Stability
Biological Activity as a Precursor to Bioactive Compounds (in vitro contexts)
4-Methyl-L-proline serves as a crucial building block in the biosynthesis of several complex and bioactive natural products. nih.govrsc.org Its incorporation into these molecules often enhances their biological properties compared to their L-proline-containing counterparts. rsc.org The biosynthetic pathways leading to these compounds have been elucidated through gene inactivation studies and in vitro functional tests with recombinant enzymes. nih.gov
A prominent example is its role as a precursor to the antibiotic lincomycin (B1675468), the antitumour agents pyrrolo nih.govbenzodiazepines (PBDs), and the microbial hormone hormaomycin (B1249932). nih.govrsc.org These structurally diverse compounds all share a common 4-alkyl-L-proline derivative, which originates from L-tyrosine via a specialized biosynthetic pathway. nih.gov In the biosynthesis of lincomycin, the specific 4-propyl-L-proline (a 4-alkyl-proline derivative) is condensed with an amino-octose unit. nih.gov
Furthermore, (2S,4R)-4-methyl-proline (4-MePro) is a key component of griselimycins, which are depsidecapeptides with potent anti-tuberculosis activity. rsc.org The inclusion of a 4-MePro residue can block oxidative degradation and improve the metabolic stability of these compounds. rsc.org In vitro experiments have demonstrated that the biosynthesis of (2S,4R)-4-MePro proceeds from L-leucine through hydroxylation by the enzyme GriE, followed by oxidation to an aldehyde by the dehydrogenase GriF, and subsequent ring closure and reduction. rsc.org Significantly, feeding fermentation cultures with 4-MePro has been shown to substantially increase the yield of the desired bioactive congener. rsc.org
The utility of proline analogs extends to the modification of other bioactive peptides. For instance, the incorporation of proline analogs like trans-4-hydroxyproline into the antimicrobial peptide nisin has been shown to be feasible, opening avenues for creating new-to-nature peptide variants with potentially novel properties. frontiersin.org This highlights the broader potential of using 4-methyl-L-proline and its analogs in combinatorial biosynthesis to generate novel bioactive compounds. rsc.org
The table below outlines examples of 4-methyl-L-proline as a precursor to bioactive compounds in in vitro contexts.
Table 2: 4-Methyl-L-proline as a Precursor to Bioactive Compounds
| Precursor | Resulting Bioactive Compound(s) | Biological Activity | Key In Vitro Finding |
|---|---|---|---|
| 4-Alkyl-L-proline derivatives | Lincomycin, Pyrrolobenzodiazepines, Hormaomycin | Antibiotic, Antitumour, Quorum-sensing nih.govrsc.org | Biosynthetic pathways elucidated through functional tests with recombinant enzymes. nih.gov |
| (2S,4R)-4-methyl-proline (4-MePro) | Griselimycins | Anti-tuberculosis rsc.org | Feeding cultures with 4-MePro significantly increased the production of the bioactive congener. rsc.org |
Structure Activity Relationship Sar Studies and Derivative Development of 4 Methyl L Proline Analogues
Design and Synthesis of 4-Methyl-L-proline Derivatives for SAR Investigations
A variety of synthetic strategies have been developed to access these important building blocks. acs.org One common approach starts from commercially available (2S)-pyroglutamic acid, which can be stereoselectively converted to (2S,4S)-methylproline. rsc.org Another versatile method, termed "proline editing," allows for the stereospecific modification of proline residues already incorporated within a peptide sequence. nih.gov This technique has been used to generate a large library of 4-substituted proline analogues, including 4-methyl derivatives, directly on a solid support. nih.gov
The synthesis of diverse 4-methyl-L-proline derivatives has been essential for probing the ligand-binding sites of biological targets. For instance, a series of multi-functionalized pyrrolidines, including regioisomers of methyl-substituted hydroxy-L-prolines, have been synthesized from protected 3,4-epoxy-L-prolines to investigate their potential as inhibitors of neutral amino acid transporters. biorxiv.org
The following table summarizes some of the synthesized 4-methyl-L-proline derivatives and their intended applications in SAR studies:
| Derivative | Starting Material | Synthetic Approach | Application in SAR |
| (2S,4S)-Methylproline | (2S)-Pyroglutamic acid | Stereoselective synthesis | Protein engineering and design |
| 4-Substituted prolyl amino acids (including 4-methyl) | Fmoc-Hydroxyproline in a peptide | Proline editing | Investigating steric vs. stereoelectronic effects |
| Methyl-substituted hydroxy-L-prolines | Protected cis/trans-3,4-epoxy-L-prolines | Multi-step synthesis | Probing ligand binding sites of transporters |
| (4S)-1-Methyl-4-propyl-L-proline | (cis)-4-Hydroxy-L-proline | Stereoselective conversion | Development of antibiotic analogs |
These synthetic efforts provide a toolbox of 4-methyl-L-proline derivatives that are essential for dissecting the intricate relationships between structure, conformation, and biological function.
Impact of Methyl Group Position and Stereochemistry on Biological Activity
The position and stereochemistry of the methyl group on the proline ring have a profound impact on the biological activity of molecules into which it is incorporated. The subtle change from a (4R) to a (4S) configuration can lead to significant differences in potency, selectivity, and even the mechanism of action.
For example, in the biosynthesis of actinomycin (B1170597), 4-methylproline is readily incorporated into the antibiotic molecule in place of proline. asm.org This substitution, particularly with 4-methylproline, significantly depresses the synthesis of actinomycin IV, which contains two proline residues. asm.org This highlights the sensitivity of the enzymatic machinery to the presence and nature of substituents on the proline ring. asm.org
The stereochemistry of the 4-methyl group is also a key determinant for its successful incorporation into proteins during ribosomal synthesis. rsc.org Studies with (2S,4R)- and (2S,4S)-methylproline in the model protein thioredoxin have shown that the stereochemistry at the C4 position can dictate whether the analogue is accepted by the translational machinery. rsc.org
The following table provides examples of how the methyl group's position and stereochemistry affect biological outcomes:
| Molecule/System | Methylproline Isomer(s) | Observed Effect |
| Actinomycin Biosynthesis | 4-Methylproline | Incorporation in place of proline, depressing actinomycin IV synthesis. asm.org |
| Protein Synthesis (Thioredoxin) | (2S,4R)- and (2S,4S)-methylproline | Stereochemistry at C4 is a key determinant for ribosomal incorporation. rsc.org |
| Griselimycin (B1672148) Biosynthesis | (2S,4R)-4-methyl-proline | One of the three 4-MePro units blocks oxidative degradation and increases metabolic stability. rsc.org |
These findings underscore the critical role of the methyl group's precise three-dimensional arrangement in dictating the biological properties of 4-methyl-L-proline-containing compounds.
Conformation-Activity Relationships in Proline Analogues
Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone. sigmaaldrich.comsigmaaldrich.com The pyrrolidine (B122466) ring of proline primarily adopts two distinct puckered conformations: Cγ-endo and Cγ-exo. nih.gov These puckering preferences are correlated with the cis/trans isomerization of the preceding peptide bond, a key factor in protein folding and function. nih.govnih.gov The introduction of a methyl group at the 4-position further influences these conformational equilibria through steric and stereoelectronic effects. nih.govnih.gov
The Cγ-exo pucker is known to stabilize the trans conformation of the amide bond, which is the predominant form in most peptides. nih.gov Conversely, the Cγ-endo pucker is strongly favored in a cis amide bond. nih.gov By installing a methyl group at the 4R or 4S position, it is possible to bias the ring pucker and, consequently, the cis/trans isomer ratio. For instance, a 4R-methyl substituent, which is not electron-withdrawing, has a steric preference for an anti-conformation, leading to a bias toward the endo ring pucker. nih.gov
This conformational control has significant implications for biological activity. In the context of collagen, for example, the stability of the triple helix is highly dependent on the conformation of the proline and hydroxyproline (B1673980) residues. nih.gov The incorporation of 4-substituted prolines with a preference for the exo pucker can enhance triple helix stability. nih.gov
The following table summarizes the key conformational features of proline and how they are influenced by 4-substitution:
| Conformational Feature | Description | Influence of 4-Methyl Substitution |
| Ring Pucker | Cγ-endo or Cγ-exo conformation of the pyrrolidine ring. nih.gov | A 4R-methyl group can favor an endo ring pucker due to steric effects. nih.gov |
| Cis/Trans Isomerism | Isomerization of the peptide bond preceding the proline residue. sigmaaldrich.com | The endo pucker favors the cis amide bond, while the exo pucker stabilizes the trans amide bond. nih.gov |
| Backbone Torsion Angles (φ, ψ, ω) | The dihedral angles that define the peptide backbone conformation. nih.gov | Controlling the ring pucker allows for control over all three backbone torsion angles. nih.gov |
The ability to modulate the conformational landscape of peptides and peptidomimetics through the strategic use of 4-methyl-L-proline is a powerful tool in drug design and structural biology.
Development of Constrained Peptide and Peptidomimetic Scaffolds Incorporating 4-Methyl-L-proline
The conformational constraints imposed by 4-methyl-L-proline make it an attractive building block for the development of structured peptides and peptidomimetics. By reducing the flexibility of the peptide backbone, it is possible to pre-organize the molecule into a bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability.
One area where 4-methyl-L-proline has been successfully employed is in the design of β-turn mimetics. upc.edu The D-Pro-L-Pro dipeptide is known to adopt a stable type II' β-turn, and scaffolds inspired by this motif have been developed using substituted prolines to create new peptidomimetic structures. upc.edu
Furthermore, 4-methyl-L-proline has been used to create conformationally constrained analogues of biologically active peptides. For instance, the α-methyl-proline residue has been inserted into morphiceptin (B1676752) to study the bioactivity of the cis/trans isomers of the Xaa-Pro bond. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The following table provides examples of how 4-methyl-L-proline has been used in the development of constrained scaffolds:
| Scaffold Type | Application | Role of 4-Methyl-L-proline |
| β-Turn Mimetics | Mimicking the secondary structure of peptides. upc.edu | Inducing a specific turn conformation. |
| Collagen Mimetic Peptides | Studying collagen stability. nih.gov | Modulating triple helix stability through conformational control. |
| Bioactive Peptide Analogues | Investigating structure-activity relationships. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Restricting conformational freedom to probe bioactive conformations. |
The use of 4-methyl-L-proline in these applications demonstrates its value in transforming flexible peptides into more rigid and potent therapeutic candidates.
Exploration of 4-Methyl-L-proline Derivatives as Molecular Probes
The unique properties of 4-methyl-L-proline derivatives have led to their exploration as molecular probes for studying biological systems. By incorporating reporter groups, such as radioisotopes or fluorescent tags, onto the 4-methyl-L-proline scaffold, researchers can create tools for imaging, target identification, and mechanistic studies.
One notable application is in the development of positron emission tomography (PET) imaging agents. Fluorine-18 labeled proline derivatives, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, have been synthesized to investigate diseases associated with abnormal collagen biosynthesis, such as fibrosis and cancer. nih.govacs.org While not a methyl derivative, the principles of using a 4-substituted proline for in vivo imaging are directly applicable. The development of a radiolabeled 4-methyl-L-proline could offer a complementary probe with different steric and electronic properties.
In addition to radioisotopes, other spectroscopic handles can be introduced via the 4-position of proline. The "proline editing" methodology allows for the incorporation of groups suitable for heteronuclear NMR (e.g., ¹⁹F) and fluorescence spectroscopy. nih.gov These probes can provide valuable insights into the local environment and conformational dynamics of peptides and proteins.
The following table summarizes the potential applications of 4-methyl-L-proline derivatives as molecular probes:
| Probe Type | Reporter Group | Potential Application |
| PET Imaging Agent | Radioisotope (e.g., ¹⁸F) | In vivo imaging of metabolic processes. nih.govacs.org |
| NMR Probe | ¹⁹F or other NMR-active nucleus | Studying peptide and protein conformation and dynamics. nih.gov |
| Fluorescent Probe | Fluorophore | Monitoring protein-protein interactions and cellular localization. nih.gov |
The versatility of the 4-position of the proline ring for chemical modification makes 4-methyl-L-proline and its derivatives promising platforms for the development of novel molecular probes to interrogate complex biological processes.
Research Applications and Utility of 4 Methyl L Proline in Chemical Biology and Organic Synthesis
4-Methyl-L-proline as a Chiral Building Block in Organic Synthesis
As a chiral precursor, 4-Methyl-L-proline provides a stereochemically defined scaffold for constructing more complex molecules. acs.org Its pyrrolidine (B122466) ring is a common motif in many biologically active compounds, making 4-Mep an attractive starting material for synthetic chemists. acs.org Scalable and chromatography-free synthetic routes have been developed from inexpensive starting materials like L-pyroglutamic acid, enhancing its accessibility for large-scale applications. acs.org
4-Methyl-L-proline and other 4-alkyl-L-proline derivatives (APDs) are rare building blocks found in several classes of structurally diverse and biologically potent microbial natural products. rsc.org The biosynthesis of these APDs often originates from L-tyrosine via a specialized pathway. rsc.org The incorporation of a 4-Mep moiety is a recurring evolutionary theme for enhancing the functional versatility of these metabolites. rsc.org
Research has identified 4-Mep as a constituent of various natural products with significant bioactivity profiles, including:
Lincosamide Antibiotics: In compounds like lincomycin (B1675468), the replacement of a standard L-proline with a 4-alkyl-L-proline derivative is crucial for its potent antibacterial activity. rsc.orgplos.org
Pyrrolobenzodiazepines (PBDs): These antitumor agents incorporate APDs into their structure. rsc.org
Hormaomycin (B1249932): A quorum-sensing molecule that utilizes an APD in its nonribosomal peptide synthetase (NRPS) assembly. rsc.org
Cyanobacterial Peptides: Guided by the presence of 4-mPro biosynthetic genes, researchers have discovered novel cyclic peptides, such as nostoweipeptins and nostopeptolides, from Nostoc species. These peptides interestingly contain multiple 4-Mep and 4-hydroxyproline (B1632879) residues.
Other Bioactive Peptides: The 4-Mep moiety is also found in natural products like Grisemelycin, Mycoplanecin A, and the Monamycins. ucl.ac.uk
| Natural Product Class | Example(s) | Role/Significance of 4-Methyl-L-proline |
| Lincosamide Antibiotics | Lincomycin | The 4-alkyl-L-proline moiety is essential for high antibacterial potency. rsc.org |
| Antitumor Agents | Pyrrolobenzodiazepines (PBDs) | Incorporates 4-alkyl-L-proline derivatives as key structural units. rsc.org |
| Quorum-Sensing Molecules | Hormaomycin | Contains a 4-alkyl-L-proline derivative incorporated via NRPS machinery. rsc.org |
| Cyclic Depsipeptides | Nostoweipeptins, Nostopeptolides | Discovery was guided by 4-Mep biosynthetic genes; contain multiple 4-Mep residues. |
| Antibiotic Peptides | Grisemelycin, Monamycins | Contains 4-Methyl-L-proline as a structural component. ucl.ac.uk |
The 4-substituted proline scaffold is a valuable intermediate in the synthesis of pharmaceuticals and research compounds. cymitquimica.comgoogle.com While direct examples for 4-Methyl-L-proline are specific, the broader class of 4-substituted prolines, which can be accessed from 4-Mep precursors, demonstrates their importance. acs.org For instance, N-Boc-4-oxoproline, a related derivative, is a key intermediate in the synthesis of the antidiabetic drug teneligliptin (B1682743) and the hepatitis C drug ledipasvir. google.com
The development of scalable syntheses for precursors like N-Boc-trans-4-methyl-L-prolinol underscores its role as a "promising building block." acs.org This chiral precursor provides practical access to a diverse array of 4-alkyl-L-prolines, which are then used to construct novel therapeutic agents and chemical probes for biological investigation. acs.orgontosight.ai
Synthesis of Complex Natural Products and Analogues
Application in Peptide Synthesis and Protein Engineering
In peptide chemistry, 4-Methyl-L-proline is used to introduce specific structural constraints, leveraging steric effects rather than the electronic effects seen with analogues like 4-fluoroproline. rsc.org This allows for precise modulation of peptide and protein structure and stability.
The conformation of the proline ring and the adjacent peptide bond are critical determinants of protein structure. nih.gov Proline's pyrrolidine ring exists in two primary "puckered" conformations: Cγ-endo and Cγ-exo. These puckers are linked to the isomerization of the preceding (Xaa-Pro) peptide bond, which can be either cis or trans. rsc.orgnih.gov
The stereochemistry of the methyl group at the C4 position of 4-Mep directly influences these conformational equilibria:
An exo ring pucker helps to stabilize a trans amide bond . rsc.orgnih.gov
An endo ring pucker is strongly favored in a cis amide bond . rsc.orgnih.gov
Studies on collagen-mimetic peptides have shown that incorporating (2S,4S)-methylproline (4S-Mep) into the peptide sequence enhances the stability of the triple-helix, demonstrating the power of using steric effects to control conformation. nih.gov The methyl group's stereochemistry can be a key determinant for whether the modified amino acid can be successfully incorporated into a protein during ribosomal synthesis. rsc.org
| Proline Analog | Influence on Ring Pucker | Effect on Peptide Bond | Consequence for Protein Structure |
| (4R)-Methyl-L-proline | Favors an anti-conformation | Biases toward an endo ring pucker | Can destabilize structures requiring a trans peptide bond, such as the collagen triple helix. nih.gov |
| (4S)-Methyl-L-proline | Favors a syn-conformation | Biases toward an exo ring pucker | Enhances stability in structures requiring a trans peptide bond, such as the collagen triple helix. nih.gov |
The cis-trans isomerization of the prolyl-peptide bond is often a slow, rate-determining step in the folding of many proteins. rsc.orgresearchgate.net By incorporating 4-Methyl-L-proline, researchers can systematically probe and control these folding pathways.
Incorporation into Peptides for Conformational Control
Utility in Biochemical and Pharmacological Research Studies
Beyond its role in synthesis and peptide engineering, 4-Methyl-L-proline and the compounds containing it serve as important tools in biochemical and pharmacological research. The presence of the 4-Mep moiety can confer specific biological activities, making these molecules useful for studying cellular pathways and as potential therapeutic leads.
A notable example comes from the study of cyanobacterial peptides discovered through genomic screening for 4-Mep biosynthetic genes. The identified nostoweipeptins and nostopeptolides, which contain 4-Mep, were found to inhibit the uptake of the hepatotoxin microcystin (B8822318). This action is achieved by blocking organic anion-transporting polypeptides (OATP1B1 and OATP1B3), demonstrating a clear pharmacological application and identifying these peptides as potential microcystin antitoxins. Furthermore, related compounds like (trans)-4-Propyl-1-methyl-L-proline have been investigated as treatments for rheumatoid arthritis, indicating the therapeutic potential of 4-alkyl-prolines. biosynth.com
| Research Area | Compound/Peptide | Finding | Biological Target/Mechanism |
| Toxin Inhibition | Nostoweipeptins, Nostopeptolides | Inhibit the apoptosis of hepatocytes induced by microcystin. | Blockade of organic anion transporters OATP1B1/B3, preventing toxin uptake. |
| Antibacterial Activity | Lincomycin | The 4-propyl-L-proline moiety is critical for its antibacterial potency compared to analogues with standard proline. rsc.org | Inhibition of bacterial protein synthesis. |
| Anti-inflammatory Research | (trans)-4-Propyl-1-methyl-L-proline | Has been used as a drug product for rheumatoid arthritis. biosynth.com | Not specified. |
Development of Research Tools Based on 4-Methyl-L-proline Scaffolds
The unique structural properties of 4-methyl-L-proline, a non-proteinogenic amino acid, make its scaffold a valuable platform for developing specialized research tools in chemical biology and organic synthesis. The methyl group introduces a specific conformational rigidity to the five-membered ring, which is highly sought after for creating molecules with defined three-dimensional structures. This characteristic is leveraged to build catalysts, biological probes, and genetic markers for discovering novel bioactive compounds.
Genetic Markers for Natural Product Discovery
The biosynthetic genes responsible for producing 4-methylproline (4-mPro) have been successfully employed as research tools for genome mining to discover new natural products. nih.gov Since 4-mPro is a rare amino acid, its biosynthetic genes can serve as reliable markers to identify biosynthetic gene clusters that may produce previously unknown nonribosomal peptides. nih.gov
A study utilized the presence of the 4-mPro biosynthetic genes, nosE and nosF, to screen a large number of cyanobacteria strains. nih.gov This approach combined polymerase chain reaction (PCR) for gene detection with liquid chromatography-mass spectrometry (LC-MS) to analyze the chemical profiles of the strains. The screening of 116 cyanobacteria strains revealed that 30 contained the target genes, and subsequent analysis confirmed 4-mPro production in 12 of these strains, with species from the genus Nostoc being the most frequent producers. nih.gov
This gene-guided discovery strategy led to the isolation and characterization of 11 new cyclic peptides that incorporate 4-mPro. These findings demonstrate the utility of using the genetic basis of 4-methyl-L-proline as a tool to efficiently navigate the vast chemical space of natural products and uncover novel bioactive molecules. nih.gov
Table 1: Novel Peptides Discovered Using 4-mPro Gene Markers
| Discovered Compound(s) | Source Organism | Key Structural Features | Noted Biological Activity |
|---|---|---|---|
| Nostoweipeptins W1-W7 | Nostoc sp. XPORK 5A | Contain two 4-mPro and two 4-hydroxyproline residues. | Inhibit microcystin-induced apoptosis in hepatocytes. nih.gov |
Scaffolds in Asymmetric Synthesis
The conformationally constrained nature of the 4-methyl-L-proline scaffold makes it an attractive building block in asymmetric synthesis. It serves as a chiral starting material for constructing complex molecules with high stereochemical control. The synthesis of proline analogues is particularly important as their inclusion in peptide chains induces critical conformational restrictions that can dictate biological activity. ub.edu
For instance, enantioselective methods have been developed to synthesize (S)-4-methyleneproline scaffolds. One key reaction involves a one-pot double allylic alkylation of a glycine-derived imine, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions. ub.edunih.gov These 4-methylene substituted proline derivatives are described as versatile starting materials in medicinal chemistry, notably used in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. ub.edu
Furthermore, derivatives of 4-methyl-L-proline serve as synthetic targets themselves to create analogues of biologically active natural products. A stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an epimer of an amino acid fragment found in the antibiotic lincomycin, was developed starting from commercial (cis)-4-hydroxy-L-proline. mdpi.com This synthesis highlights how the proline ring can be systematically modified to generate non-natural analogues for research into bacterial resistance. mdpi.com
Table 2: Applications of 4-Methyl-L-proline Scaffolds in Synthesis
| Synthetic Target/Application | Starting Scaffold/Derivative | Key Synthetic Strategy | Significance of Product |
|---|---|---|---|
| (S)-4-Methyleneproline Scaffold | Glycine-derived imine | Catalytic, enantioselective double allylic alkylation under phase-transfer catalysis. ub.edunih.gov | Versatile starting material for medicinal chemistry; building block for Ledipasvir. ub.edu |
| (4S)-1-Methyl-4-propyl-L-proline | (cis)-4-Hydroxy-L-proline | Multi-step synthesis involving oxidation, Wittig olefination, hydrogenation, and N-methylation. mdpi.com | Non-natural analog of a lincomycin fragment for antibiotic research. mdpi.com |
Development of Probes for Biological Systems
The 4-methyl-L-proline scaffold is also used to develop chemical probes for studying biological systems, such as transporters and enzymes. By modifying the scaffold, researchers can create molecules that interact with specific biological targets, allowing for the elucidation of their function and structure.
In a study aimed at developing pharmacological tools for the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), a series of proline analogues were synthesized and tested. biorxiv.org While the initial active compound was a methoxy (B1213986) derivative, the study also synthesized and evaluated trans-3-hydroxy-cis-4-methyl-L-proline. biorxiv.org Interestingly, this methyl analogue showed no inhibition of the transporters, in stark contrast to its methoxy counterpart. This finding, while negative in terms of inhibition, provides valuable structure-activity relationship (SAR) data, demonstrating that even subtle changes like the substitution at the 4-position can dramatically alter biological activity. Such compounds are crucial research tools for mapping the ligand-binding sites of transporters. biorxiv.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Methyl-L-proline |
| (2S)-4-methylidenepyrrolidine-2-carboxylic acid |
| (4S)-4-Methyl-L-proline |
| (S)-4-Methyleneproline |
| (4S)-1-Methyl-4-propyl-L-proline |
| (cis)-4-Hydroxy-L-proline |
| trans-3-hydroxy-cis-4-methyl-L-proline |
| 4-hydroxyproline |
| Grisemelycin |
| Ledipasvir |
| Lincomycin |
| Mycoplanecin A |
| Nostopeptolides |
| Nostoweipeptins |
| L-proline |
Future Research Avenues and Challenges in 4 Methyl L Proline Studies
Unexplored Synthetic Pathways and Novel Derivatization Strategies
The limited commercial availability and challenging synthesis of specific 4-Methyl-L-proline stereoisomers hinder its broader application. Future research must prioritize the development of more efficient, stereoselective, and scalable synthetic routes.
Current synthetic approaches often commence from L-proline derivatives, such as pyroglutamic acid or 4-hydroxy-L-proline. mdpi.com A chemoenzymatic strategy has been described for producing 4-substituted proline intermediates, highlighting a promising avenue for future exploration. researchgate.net The stereoselective preparation of all four diastereoisomers of 4-methylproline has been achieved, yet these multi-step routes can be lengthy and low-yielding. researchgate.net Future work should focus on discovering novel catalytic systems, potentially involving asymmetric catalysis, to shorten reaction sequences and improve stereocontrol. Exploring enzymatic or whole-cell biocatalytic methods, which offer high stereospecificity, could provide a more sustainable and efficient alternative to traditional chemical synthesis. researchgate.netrsc.org
Furthermore, the development of novel derivatization strategies is crucial for the analysis and application of 4-Methyl-L-proline. While derivatizing agents like 9-fluorenylmethyl chloroformate (Fmoc) and di-tert-butyl dicarbonate (B1257347) (BOC) are used for peptide synthesis, new reagents are needed for sensitive detection and functionalization. myfoodresearch.com Recently developed fluorescent chiral derivatization reagents, such as DBD-S-M-Pro, designed for other amino acids, could be adapted for 4-Methyl-L-proline. nih.gov Such advancements would facilitate its quantification in complex biological matrices and enable its use as a probe in chemical biology applications through the attachment of tags or labels. mdpi.com
| Strategy | Current Status | Future Direction |
| Chemical Synthesis | Multi-step routes from proline derivatives; stereodivergent synthesis achieved. mdpi.comresearchgate.net | Development of novel asymmetric catalysts; exploration of 1,3-dipolar cycloaddition reactions. rsc.org |
| Biocatalysis | Chemoenzymatic synthesis of intermediates demonstrated. researchgate.net | Discovery and engineering of enzymes for direct methylation of proline; whole-cell biocatalysis for scalable production. |
| Derivatization | Standard protection (Boc, Fmoc) for peptide synthesis. | Adaptation of novel fluorescent chiral reagents for high-sensitivity detection; development of bio-orthogonal handles for chemical biology. nih.govmdpi.com |
Deeper Understanding of Biosynthetic Regulation and Enzyme Engineering
Nature has evolved at least two distinct pathways for the biosynthesis of methylated proline derivatives, offering a blueprint for metabolic engineering and enzyme-driven synthesis. A deeper understanding of these pathways is essential for harnessing their potential.
In some cyanobacteria, 4-methylproline is produced from L-leucine through the action of a dehydrogenase (NosE) and a reductase (NosF). acs.orgacs.orgnih.gov In contrast, various actinomycetes synthesize 4-alkyl-L-proline derivatives (APDs) from L-tyrosine using a dedicated suite of enzymes (Apd1–Apd6). rsc.orgfrontiersin.org The regulation of these gene clusters, including transcriptional control and feedback inhibition mechanisms, remains largely uncharacterized. Future research should aim to elucidate these regulatory networks to identify bottlenecks and control points for metabolic engineering efforts.
Enzyme engineering presents a powerful tool for enhancing the production and diversification of 4-Methyl-L-proline. The key biosynthetic enzymes, such as NosE/F and the Apd proteins, are prime targets for protein engineering. Techniques like directed evolution and site-directed mutagenesis, guided by structural biology, could be employed to improve their catalytic efficiency, thermal stability, and substrate specificity. rsc.orgscispace.com For example, engineering the adenylation domain LmbC, which incorporates 4-propyl-L-proline into the antibiotic lincomycin (B1675468), has already shown that its substrate specificity can be altered. plos.org This suggests a high potential for creating engineered enzymes that can accept different substrates to produce a variety of novel 4-alkyl-proline analogues.
| Biosynthetic Pathway | Organism Type | Precursor | Key Enzymes | Research Challenges & Opportunities |
| Leucine-dependent | Cyanobacteria | L-Leucine | NosE (dehydrogenase), NosF (reductase) | Elucidate regulatory mechanisms; Engineer NosE/F for improved efficiency and altered substrate specificity. acs.orgacs.org |
| Tyrosine-dependent | Actinomycetes | L-Tyrosine | Apd1-Apd6 protein suite | Unravel the complex enzymatic cascade and C-C bond cleavage mechanism; Engineer Apd enzymes to produce novel APDs. rsc.orgfrontiersin.orgnih.gov |
Advanced Computational Modeling for Predictive Design of Analogues
Computational modeling offers a rational and efficient approach to designing 4-Methyl-L-proline analogues with tailored properties. By predicting how structural modifications will affect conformation and biological activity, in silico methods can significantly accelerate the design-build-test-learn cycle.
Techniques such as Density Functional Theory (DFT) calculations have been used to investigate the conformational preferences of proline analogues, revealing how substituents on the pyrrolidine (B122466) ring influence its pucker and the cis/trans isomerization of adjacent peptide bonds. nih.govrsc.org Molecular docking and molecular dynamics (MD) simulations can predict how peptides containing these analogues will interact with biological targets, as demonstrated in studies of hydroxy-L-proline derivatives binding to amino acid transporters. biorxiv.org
The primary challenge lies in the accuracy of current models for non-proteinogenic residues. Future research should focus on developing and validating more precise force fields for 4-Methyl-L-proline and its derivatives. A significant opportunity exists in the application of machine learning and artificial intelligence (AI). By training models on existing experimental and computational data, it may become possible to predict the physicochemical properties and biological activities of novel analogues with high accuracy. This predictive power would allow researchers to screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation.
Elucidation of Broader Biological Roles and Mechanisms in Diverse Research Models
The known biological roles of 4-Methyl-L-proline are currently limited, primarily centered on its incorporation into non-ribosomal peptides in cyanobacteria. acs.orgacs.org These peptides, such as nostoweipeptins, have been shown to inhibit organic anion-transporting polypeptides (OATPs), suggesting a role in chemical defense or signaling. acs.orgacs.org However, the broader physiological functions of 4-Methyl-L-proline, either as a free amino acid or within other contexts, are almost entirely unknown.
Future research must venture into diverse biological models to uncover new roles. This involves synthesizing 4-Methyl-L-proline and its derivatives for screening in various assays and model systems, from cell cultures to organisms like zebrafish or C. elegans. Given that proline itself is a critical osmoprotectant and signaling molecule, and that related derivatives like N-methyl-hydroxy-L-proline exhibit neuroprotective and anticonvulsant effects, it is plausible that 4-Methyl-L-proline possesses currently unrecognized bioactivities. frontiersin.orgnih.govthieme-connect.comnih.gov
A key research direction is to use 4-Methyl-L-proline as a tool to probe protein structure and function. By substituting it for proline in known bioactive peptides, researchers can study how the methyl group's steric and electronic effects alter peptide conformation, stability, and receptor binding affinity. researchgate.net This approach can elucidate the structural determinants of biological activity and guide the design of more potent and stable peptide-based therapeutics.
Integration of 4-Methyl-L-proline Research with Emerging Fields of Chemical Biology
The unique properties of 4-Methyl-L-proline make it an ideal candidate for integration with several emerging fields of chemical biology, where it can serve as a sophisticated tool to probe and manipulate biological systems.
Synthetic Biology and Metabolic Engineering: By combining the known biosynthetic genes for 4-Methyl-L-proline with synthetic biology tools, microorganisms could be engineered as cellular factories for its large-scale production. scispace.com Furthermore, these engineered pathways could be modified to generate novel, unnatural proline analogues for incorporation into peptides and proteins. acs.org
Protein Engineering and Peptidomimetics: The incorporation of 4-Methyl-L-proline into proteins can enhance their thermal stability and resistance to proteolysis. researchgate.net This makes it a valuable building block for engineering more robust enzymes and therapeutic proteins. In peptidomimetics, it serves as a conformationally constrained scaffold to design small molecules that mimic the structure and function of larger peptides. researchgate.net
Chemical Proteomics and Bioimaging: The development of 4-Methyl-L-proline derivatives functionalized with bio-orthogonal handles (e.g., alkynes or azides) would enable its use in advanced chemical biology applications. These tagged analogues could be used in activity-based protein profiling to identify their cellular binding partners or integrated into metabolic labeling schemes to trace their fate within cells, providing direct insight into their mechanism of action.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of 4-Methyl-L-proline, transforming it from a rare natural product into a versatile tool for fundamental research and a valuable component in the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing 4-Methyl-L-proline in a research setting?
- Methodological Answer:
- Reagent Selection: Use high-purity reagents (e.g., L-proline derivatives, methylating agents) with documented sources and purity levels. Include molar ratios, solvent choices (e.g., DMF for methylation), and reaction conditions (temperature, time) .
- Characterization: Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis is recommended .
- Reproducibility: Document all steps in the main manuscript or supplementary information, including raw data (e.g., NMR spectra, chromatograms) and error margins for yield calculations .
Q. How can researchers validate the identity and purity of 4-Methyl-L-proline when conflicting spectral data arises?
- Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with literature values for L-proline derivatives. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Purity Analysis: Combine HPLC with alternative methods (e.g., capillary electrophoresis) to rule out co-eluting impurities. Report retention times and mobile-phase compositions .
- Contradiction Resolution: If data conflicts (e.g., MS vs. NMR), repeat experiments under controlled conditions (e.g., anhydrous solvents) and consult crystallographic data if available .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for 4-Methyl-L-proline across different studies?
- Methodological Answer:
- Source Analysis: Scrutinize experimental variables (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in buffer pH or incubation times .
- Meta-Analysis: Use statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets. Publish negative results to clarify inconsistencies .
- Mechanistic Studies: Conduct molecular docking or isotopic labeling to validate proposed biochemical pathways (e.g., inhibition of proline dehydrogenase) .
Q. How can multi-omics approaches enhance the study of 4-Methyl-L-proline’s role in metabolic pathways?
- Methodological Answer:
- Integration: Combine transcriptomics (RNA-seq) to identify upregulated genes (e.g., PRODH) with metabolomics (LC-MS) to track proline metabolism intermediates .
- Data Correlation: Use bioinformatics tools (e.g., KEGG pathway analysis) to map interactions between 4-Methyl-L-proline and related metabolites .
- Validation: Confirm findings with CRISPR-edited cell lines to isolate specific metabolic effects .
Key Methodological Guidelines
- Ethical Data Reporting: Avoid selective data presentation; include all replicates and statistical outliers in supplementary files .
- Literature Review: Cite primary sources for known derivatives and prior biological studies to contextualize novel findings .
- Supporting Information: Provide raw datasets (e.g., NMR FID files, chromatograms) in open-access repositories to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
